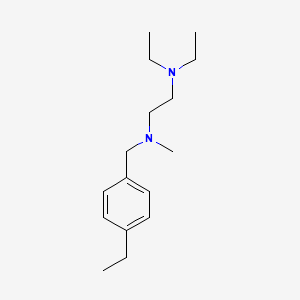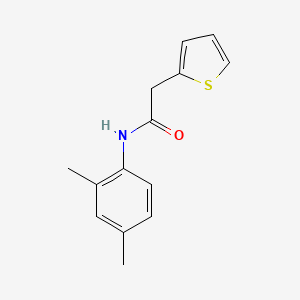
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate, also known as Fipronil, is a broad-spectrum insecticide that was first introduced in the market in 1996. It belongs to the family of phenylpyrazole chemicals and is widely used in agriculture and veterinary medicine to control pests and parasites.
Wirkmechanismus
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate works by targeting the nervous system of insects and parasites. It acts as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the insect nervous system. This leads to an accumulation of GABA in the synapses, which results in hyperexcitation of the nervous system and ultimately leads to death of the insect or parasite.
Biochemical and Physiological Effects:
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has been found to have low toxicity to humans and mammals, but it can have adverse effects on non-target organisms such as bees and aquatic invertebrates. It has been shown to have a long half-life in soil and water, which can lead to accumulation in the environment. methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has also been found to have potential endocrine-disrupting effects on aquatic organisms.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has several advantages for use in lab experiments, such as its broad-spectrum activity, low mammalian toxicity, and long residual activity. However, its potential adverse effects on non-target organisms and the environment should be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate. One area of research is the development of new formulations and delivery methods that can improve its efficacy and reduce its impact on the environment. Another area of research is the study of its potential use in controlling mosquito-borne diseases such as malaria and dengue fever. Additionally, more research is needed to understand its potential endocrine-disrupting effects on aquatic organisms and its impact on non-target organisms in the environment.
Conclusion:
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate is a widely used insecticide that has been extensively studied for its insecticidal properties. It works by targeting the nervous system of insects and parasites and has low toxicity to humans and mammals. However, its potential impact on non-target organisms and the environment should be taken into consideration. Future research should focus on developing new formulations and delivery methods, studying its potential use in controlling mosquito-borne diseases, and understanding its impact on the environment.
Synthesemethoden
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate can be synthesized through a multi-step process starting from the reaction of 2,6-dichloro-4-(trifluoromethyl)phenylamine with methanesulfonyl chloride to produce 2,6-dichloro-4-(trifluoromethyl)phenylmethanesulfonamide. The next step involves the reaction of the above product with glycine methyl ester to produce Methyl N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-N-(methylsulfonyl)glycinate. Finally, the reaction of the above product with 2-fluoroaniline produces Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate, which is the active ingredient in methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests and parasites. It is used in agriculture to control pests such as beetles, fleas, ticks, and termites. In veterinary medicine, it is used to control parasites such as fleas and ticks in pets and livestock. methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate has also been studied for its potential use in controlling mosquito-borne diseases such as malaria and dengue fever.
Eigenschaften
IUPAC Name |
methyl 2-(2-fluoro-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-16-10(13)7-12(17(2,14)15)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXUKWRLXHEKPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC=C1F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-(2-fluorophenyl)-N-(methylsulfonyl)glycinate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)

![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)


![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)


![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)

